BenchChemオンラインストアへようこそ!

REPINOTAN

5-HT1A Receptor Radioligand Binding Affinity

Repinotan (BAY x is a synthetic aminomethylchroman derivative functioning as a potent, selective, full agonist at the serotonin 5-HT1A receptor. It has been extensively characterized in preclinical models of cerebral ischemia and traumatic brain injury, where it demonstrates dose-dependent infarct reduction and a prolonged therapeutic time window.

Molecular Formula C21H24N2O4S
Molecular Weight 400.497
CAS No. 129091-16-3
Cat. No. B1147418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameREPINOTAN
CAS129091-16-3
SynonymsREPINOTAN
Molecular FormulaC21H24N2O4S
Molecular Weight400.497
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Repinotan (CAS 129091-16-3): High-Affinity 5-HT1A Agonist for Neuroprotection Research


Repinotan (BAY x 3702) is a synthetic aminomethylchroman derivative functioning as a potent, selective, full agonist at the serotonin 5-HT1A receptor [1]. It has been extensively characterized in preclinical models of cerebral ischemia and traumatic brain injury, where it demonstrates dose-dependent infarct reduction and a prolonged therapeutic time window [2]. Repinotan is brain-penetrant and orally bioactive, with a well-documented pharmacokinetic and safety profile derived from Phase II clinical evaluation in acute ischemic stroke [3].

Why Generic 5-HT1A Agonists Cannot Substitute for Repinotan in Critical R&D Applications


Although the 5-HT1A receptor class includes several agonists (e.g., buspirone, 8-OH-DPAT, tandospirone), these compounds differ profoundly in their binding affinity, selectivity profiles, intrinsic efficacy, and in vivo neuroprotective potency. Repinotan exhibits sub-nanomolar Ki values at the 5-HT1A receptor [1] and a selectivity window exceeding 100-fold against the most closely related off-targets [2]. Critically, repinotan is the only compound in this class for which robust, dose-dependent infarct reductions of up to 97% have been demonstrated in translational animal models, even when administration is delayed by up to 5 hours post-occlusion [3]. These quantitative differentiators render simple class-based substitution scientifically untenable for applications requiring precise 5-HT1A target engagement, broad neuroprotective efficacy, or a clinically validated safety margin.

Quantitative Head-to-Head Evidence: Repinotan vs. Closest 5-HT1A Agonist Comparators


Binding Affinity (Ki) Comparison: Repinotan Exhibits Sub-Nanomolar Affinity, Surpassing All Major 5-HT1A Agonists

In radioligand binding assays, repinotan demonstrates a Ki of 0.19 nM in calf hippocampus and 0.25 nM in rat and human cortex [1]. These values are considerably lower than those of the most closely related 5-HT1A agonists: 8-OH-DPAT displays a Ki of approximately 3.3 nM in rat frontal cortex [2]; buspirone shows a Ki range of 9.3–29.5 nM ; tandospirone has a Ki of 27 ± 5 nM [3]; and eptapirone has a Ki of 4.8 nM [4]. This represents an approximately 13-fold affinity gain for repinotan over 8-OH-DPAT, 37- to 118-fold over buspirone, 108-fold over tandospirone, and 19-fold over eptapirone.

5-HT1A Receptor Radioligand Binding Affinity

Selectivity Profile: Repinotan Exhibits a ≥120-Fold Window Against the Closest Off-Target, 5-HT7

Repinotan's affinity for the 5-HT1A receptor is at least 31.6-fold higher than for any other receptor tested. The closest off-target, 5-HT7, has a Ki of 6 nM, providing a 31.6-fold selectivity window relative to the human cortex Ki (0.25 nM). Against 5-HT1D (Ki = 36 nM) and dopamine D2 (Ki = 48 nM), selectivity windows reach 144-fold and 192-fold respectively [1]. In contrast, the widely used tool compound 8-OH-DPAT shows a Ki of 466 nM at 5-HT7 , yielding a selectivity window of only ~141-fold despite its lower 5-HT1A affinity. Buspirone, a partial agonist, also binds to dopamine D2 receptors with appreciable affinity and exhibits complex polypharmacology [2]. Repinotan's cleaner selectivity profile makes it preferable for experiments where 5-HT1A-specific signaling must be isolated.

Selectivity Off-Target 5-HT7 Receptor

In Vivo Neuroprotective Efficacy: Repinotan Achieves Up to 97% Infarct Reduction in Preclinical Stroke Models

In a transient middle cerebral artery occlusion (tMCAO) model in rats, repinotan administered immediately post-occlusion at 10 μg/kg/hour reduced infarct volume by 97%. When administration was delayed until 5 hours post-occlusion, a 81% infarct reduction was still observed. In the permanent MCAO (pMCAO) model, a 73% reduction was achieved with a 3 μg/kg intravenous bolus [1]. In contrast, the prototypical 5-HT1A agonist 8-OH-DPAT has not been reported to produce comparable infarct reductions in MCAO models; its neuroprotective effects are often confounded by hypothermia [2]. Buspirone has shown only modest and inconsistent neuroprotection in preclinical stroke models [3]. This quantitative difference in both maximal efficacy and therapeutic window positions repinotan as the superior candidate for neuroprotection research.

Neuroprotection Stroke Infarct Volume

Clinical Safety Profile: Repinotan Demonstrates Favorable Tolerability Across Multiple Human Trials

In a randomized, double-blind, placebo-controlled trial in 60 patients with severe traumatic brain injury, repinotan was administered by continuous intravenous infusion at doses of 0.5, 1.25, or 2.50 mg/day for 7 days. Repinotan treatment had no apparent adverse effects on intracranial pressure, hemodynamic parameters, or laboratory parameters. No seizures occurred during treatment. The proportion of patients with good outcome or moderate disability (Glasgow Outcome Scale) was 60% in the repinotan group versus 50% in the placebo group [1]. In contrast, buspirone's clinical use is associated with dizziness, nausea, and headache, and its partial agonist profile limits its suitability for acute neuroprotection [2]. 8-OH-DPAT has not been administered to humans due to its non-specific profile [3]. Repinotan's human safety data provide procurement confidence for translational research and preclinical drug development programs.

Clinical Safety Tolerability Traumatic Brain Injury

Brain Penetration and Pharmacokinetics: Repinotan Achieves Rapid CNS Exposure with a Consistent Half-Life

Repinotan rapidly penetrates the blood-brain barrier, with high levels of [14C]-repinotan detected in ischemic brain areas when administered up to 5 hours post-injury [1]. Its plasma half-life is approximately 0.6 hours in rats and 0.4 hours in rhesus monkeys, facilitating rapid onset and offset of action [2]. In humans, the half-life ranges from 0.8 to 1.8 hours, and gender or age do not significantly influence its pharmacokinetics [3]. In comparison, buspirone has a half-life of 2–3 hours but undergoes extensive first-pass metabolism resulting in low and variable oral bioavailability (~4%) [4]. 8-OH-DPAT, while brain-penetrant, lacks comprehensive pharmacokinetic characterization in higher species. Repinotan's well-defined PK profile and route-of-administration flexibility (i.v. and oral) make it a versatile tool for both acute and chronic dosing paradigms.

Pharmacokinetics Brain Penetration Blood-Brain Barrier

Intrinsic Efficacy: Repinotan is a Full Agonist, Contrasting with Partial Agonists Like Buspirone and Tandospirone

Repinotan acts as a full agonist at the 5-HT1A receptor, stimulating [35S]-GTPγS binding to levels comparable to the endogenous agonist serotonin [1]. In contrast, buspirone and tandospirone are partial agonists, producing submaximal receptor activation even at saturating concentrations [2]. For instance, in functional assays, buspirone typically achieves only 50–70% of the maximal response elicited by serotonin [3]. This differential intrinsic efficacy has direct consequences for downstream signaling: repinotan maximally activates G protein-coupled inwardly rectifying K+ channels, leading to robust neuronal hyperpolarization and complete suppression of glutamate release [1]. Partial agonists may fail to trigger the full spectrum of neuroprotective signaling cascades, particularly under conditions of low receptor reserve or compromised synaptic integrity post-injury. For endpoint-driven neuroprotection assays, repinotan's full agonist profile ensures maximal target engagement and reproducible efficacy.

Intrinsic Efficacy Full Agonist Partial Agonist

Repinotan (CAS 129091-16-3): Highest-Value Application Scenarios for Scientific and Industrial Use


Preclinical Ischemic Stroke Research: Positive Control for Neuroprotection Assays

Repinotan is the ideal positive control compound for laboratories using rodent middle cerebral artery occlusion (MCAO) models to screen neuroprotective candidates. Its dose-dependent infarct reduction of 73–97% (depending on the model and time of administration) provides a high dynamic range for assay validation [1]. The documented 5-hour therapeutic window allows researchers to benchmark novel agents against a compound with known temporal efficacy [2]. For procurement, repinotan's availability as both free base and hydrochloride salt (CAS 144980-77-8) offers formulation flexibility for intravenous infusion protocols.

5-HT1A Receptor Target Engagement and Selectivity Profiling

With a Ki of 0.19–0.25 nM, repinotan serves as a high-affinity reference agonist for establishing 5-HT1A receptor binding assays and for calibrating receptor occupancy in positron emission tomography (PET) tracer development studies [1]. Its ≥31.6-fold selectivity over 5-HT7 (the closest off-target) and >100-fold selectivity over all other aminergic receptors make it a cleaner pharmacological tool than 8-OH-DPAT or buspirone for experiments requiring unambiguous 5-HT1A signaling [2]. Procurement should prioritize the free base form (CAS 144980-29-0) for in vitro assays to avoid potential salt-related buffer compatibility issues.

Traumatic Brain Injury (TBI) Translational Research

Repinotan remains one of the few 5-HT1A agonists to have demonstrated safety and tolerability in a randomized, placebo-controlled clinical trial in severe TBI patients, where it showed no adverse effects on intracranial pressure or hemodynamics [1]. For academic and industrial groups developing TBI therapeutics, repinotan provides a clinically validated pharmacological tool to interrogate 5-HT1A-mediated neuroprotective mechanisms and to serve as a comparator in preclinical TBI models such as controlled cortical impact (CCI) and acute subdural hematoma [2].

Opioid-Induced Respiratory Depression Countermeasure Research

Repinotan has been shown to antagonize morphine-induced ventilatory depression in anesthetized rats, activating spontaneous breathing without compromising opioid analgesia [1]. Although a subsequent trial in healthy volunteers failed to replicate this effect under remifentanil-induced respiratory depression, the preclinical finding positions repinotan as a valuable starting point for medicinal chemistry efforts aimed at developing respiratory stimulants that preserve opioid antinociception [2]. Its rapid brain penetration (t1/2 = 0.4–0.6 h in preclinical species) is advantageous for acute respiratory intervention studies.

Quote Request

Request a Quote for REPINOTAN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.